molecular formula C51H58F3N6O10P B13728669 N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl)

N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl)

Cat. No.: B13728669
M. Wt: 1003.0 g/mol
InChI Key: PLGRAOCWBZAGHT-YJGWTFTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is a specialized organic compound used primarily in the synthesis of oligonucleotides. This compound is a phosphoramidite monomer, which plays a crucial role in the field of DNA/RNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite involves multiple steps. The starting material, cytidine, undergoes protection and functionalization to introduce the benzoyl, dimethoxytrityl (DMTr), and trifluoroacetyl groups. The reaction conditions typically involve the use of organic solvents and reagents such as dichloromethane, pyridine, and trifluoroacetic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are oligonucleotides with specific sequences, which are essential for various applications in molecular biology and genetic research .

Scientific Research Applications

N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects by participating in the synthesis of oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage, extending the oligonucleotide chain . The protecting groups (DMTr and trifluoroacetyl) ensure selective reactions and prevent unwanted side reactions during the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is unique due to its trifluoroacetyl group, which provides enhanced stability and selectivity during oligonucleotide synthesis. This makes it particularly valuable for applications requiring high precision and efficiency .

Properties

Molecular Formula

C51H58F3N6O10P

Molecular Weight

1003.0 g/mol

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C51H58F3N6O10P/c1-34(2)60(35(3)4)71(68-32-13-28-55)70-44-42(33-67-50(37-17-11-8-12-18-37,38-19-23-40(64-5)24-20-38)39-21-25-41(65-6)26-22-39)69-47(45(44)66-31-14-29-56-48(62)51(52,53)54)59-30-27-43(58-49(59)63)57-46(61)36-15-9-7-10-16-36/h7-12,15-27,30,34-35,42,44-45,47H,13-14,29,31-33H2,1-6H3,(H,56,62)(H,57,58,61,63)/t42-,44-,45-,47-,71?/m1/s1

InChI Key

PLGRAOCWBZAGHT-YJGWTFTBSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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